4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C10H14BNO4S |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-5-6-17-8(7)12(13)14/h5-6H,1-4H3 |
InChI Key |
IUYGQVZIHSQZLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitrothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Reducing agents: Such as hydrogen gas or sodium borohydride for reduction reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating reactions.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Coupled products: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
- **Industry
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the nitrothiophene moiety.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Biological Activity
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane (CAS: 632325-54-3) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H14BNO4S
- Molecular Weight : 255.1 g/mol
- Melting Point : Approximately 47°C
- Physical Form : Crystalline powder
The biological activity of this compound is largely attributed to its ability to interact with biological molecules through the boron atom. Boron compounds are known to exhibit various biological activities including enzyme inhibition and modulation of cellular signaling pathways. The presence of the nitrothiophene moiety may enhance its reactivity and selectivity towards specific biological targets.
Biological Activity Overview
Research has indicated that 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane exhibits:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although further studies are needed to elucidate its mechanism and efficacy.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several boron compounds including 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Control | S. aureus | 0 |
| Target | E. coli | 15 |
| Target | S. aureus | 12 |
Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were determined for several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
| A549 (Lung) | 20 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Electronic and Steric Properties
The nitro group in the target compound significantly alters electronic and steric profiles compared to other substituents:
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (): Lacks the nitro group, leading to reduced electron-withdrawing effects. Reactivity in cross-couplings is modulated by the thiophene’s inherent aromaticity without additional activation .
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (): Incorporates a methyl-substituted benzothiophene, increasing steric bulk and extending conjugation. The methyl group provides mild electron-donating effects, contrasting with the nitro group’s strong electron withdrawal .
- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): Features a sulfonyl group, another electron-withdrawing substituent.
Aromatic System Variations
- 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (): The naphthalene substituent enhances π-conjugation and stability but introduces greater steric hindrance, which may slow transmetallation steps in cross-couplings compared to the smaller thiophene system .
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (): Substitutes thiophene with a nitrobenzene group. The benzene ring lacks sulfur’s heteroatom effects, altering electronic delocalization and reactivity .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling (): The nitro-thiophene derivative’s electron-deficient aromatic system may accelerate oxidative addition with palladium catalysts, enhancing coupling efficiency compared to electron-rich analogs like alkyl- or methyl-substituted boronates .
- C-H Borylation (): Steric and electronic profiles influence regioselectivity. Nitro groups may direct borylation meta to substituents, whereas methyl or sulfonyl groups could favor ortho or para positions depending on ligand choice .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Physical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane, and how can purity be optimized?
- Methodology : Use Suzuki-Miyaura coupling precursors or direct boronation of the nitrothiophen moiety. A typical procedure involves reacting 2-nitrothiophen-3-yl derivatives with pinacolborane or bis(pinacolato)diboron under anhydrous conditions. Purification via column chromatography (e.g., hexanes/EtOAc with 0.25% triethylamine) is critical to remove unreacted boron reagents .
- Purity Optimization : Monitor reaction progress via TLC (Rf ~0.35 in 1:9 EtOAc:hexanes) and confirm purity using ¹H/¹³C/¹¹B NMR spectroscopy. Recrystallization in non-polar solvents (e.g., hexanes) can enhance crystallinity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Framework :
- NMR Spectroscopy : ¹¹B NMR peaks near 30–35 ppm confirm boronate ester formation, while ¹H NMR detects nitrothiophen aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve bond angles (B–O ~1.36 Å) and steric effects from tetramethyl groups to assess steric hindrance in cross-coupling reactions .
- Computational Studies : Density Functional Theory (DFT) predicts electron-withdrawing effects of the nitro group on boronate reactivity .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or light, which degrades the boronate ester .
- Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates hydrolysis; validate stability via periodic NMR analysis .
Advanced Research Questions
Q. How does the nitrothiophen substituent influence the reactivity of this boronate ester in cross-coupling reactions?
- Mechanistic Insight : The nitro group activates the boronate for transmetalation in Suzuki reactions but may compete with nucleophilic aromatic substitution. Kinetic studies (e.g., variable-temperature NMR) can differentiate pathways. Compare yields with non-nitro analogs to isolate electronic effects .
- Experimental Design : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O. Monitor regioselectivity when coupling with aryl halides .
Q. How can computational modeling guide the design of derivatives for enhanced catalytic activity?
- Methodology :
- DFT Calculations : Model the electron density at the boron center to predict nucleophilicity. Assess steric maps to optimize substituent placement .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction transition states .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound?
- Case Study : Discrepancies in Suzuki coupling yields may arise from trace moisture, ligand choice, or base strength. Replicate experiments under strictly anhydrous conditions (Schlenk line) and standardize Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) and apply ANOVA for significance testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
